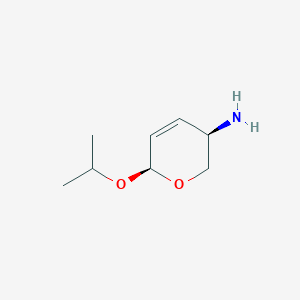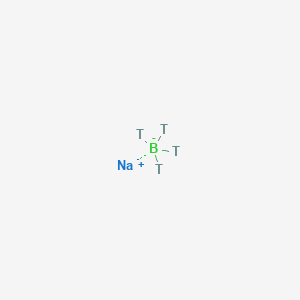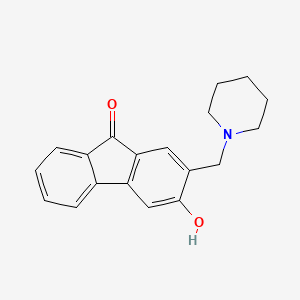![molecular formula C25H34N2O3 B13823915 N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B13823915.png)
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butylphenyl group, a pyrrolidinyl group, and a methoxyphenoxy group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the pyrrolidinyl group: The intermediate is then reacted with pyrrolidine under basic conditions to form the pyrrolidinyl-substituted intermediate.
Coupling with methoxyphenoxy acetic acid: The final step involves the coupling of the pyrrolidinyl intermediate with methoxyphenoxy acetic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also involve continuous flow reactions and the use of automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the tert-butylphenyl, pyrrolidinyl, and methoxyphenoxy groups provides a distinct set of properties that can be leveraged for various applications.
Propiedades
Fórmula molecular |
C25H34N2O3 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
N-[2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C25H34N2O3/c1-25(2,3)20-13-11-19(12-14-20)21(27-15-7-8-16-27)17-26-24(28)18-30-23-10-6-5-9-22(23)29-4/h5-6,9-14,21H,7-8,15-18H2,1-4H3,(H,26,28) |
Clave InChI |
OVCZRMBIIQYWTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2OC)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


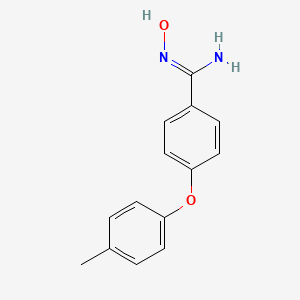
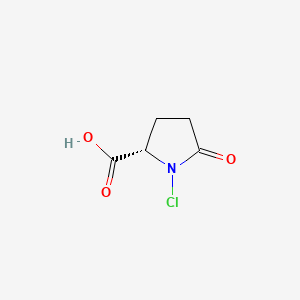
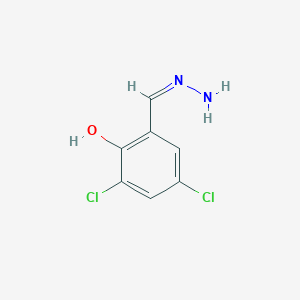

![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)
![5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13823873.png)
